1,2-ジブロモ-4-クロロベンゼン

概要

説明

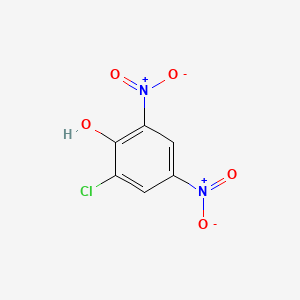

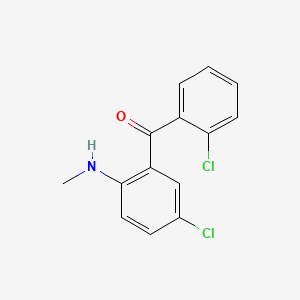

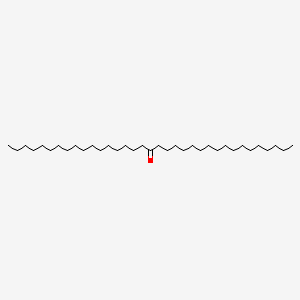

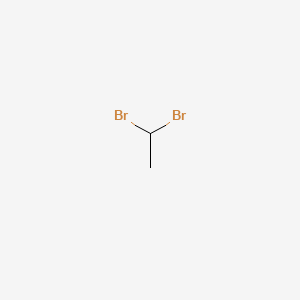

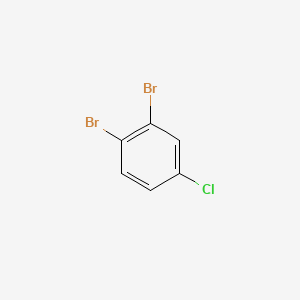

“Benzene, 1,2-dibromo-4-chloro-” is a polyhalo substituted benzene . It has a molecular weight of 270.349 .

Synthesis Analysis

The synthesis of polyhalo substituted benzenes like “Benzene, 1,2-dibromo-4-chloro-” often involves electrophilic aromatic substitution reactions . For instance, a bromination or chlorination reaction can be used to introduce the bromine or chlorine substituents . The presence of electron-withdrawing groups can enhance the rate of substitution .Molecular Structure Analysis

The molecular structure of “Benzene, 1,2-dibromo-4-chloro-” consists of a benzene ring with two bromine atoms and one chlorine atom attached . The exact positions of these substituents on the benzene ring can be determined using techniques like IR and Raman spectral data .Chemical Reactions Analysis

“Benzene, 1,2-dibromo-4-chloro-” can undergo various chemical reactions. For example, it can participate in Suzuki–Miyaura cross-coupling reactions with arylboronic acids in the presence of different Suzuki catalysts . Nucleophilic substitution reactions involving aromatic rings are also possible .Physical And Chemical Properties Analysis

“Benzene, 1,2-dibromo-4-chloro-” has a density of 2.0±0.1 g/cm3 . Its boiling point is 255.3±20.0 °C at 760 mmHg, and it has an enthalpy of vaporization of 47.3±3.0 kJ/mol .科学的研究の応用

有機合成中間体

1,2-ジブロモ-4-クロロベンゼンは、有機合成において重要な中間体です。 ジオキサンやエタノールなどの溶媒中で、炭酸ナトリウム水溶液を用いた反応により、2,4,4'-トリクロロビフェニルなどのビフェニル誘導体を含む様々な有機化合物の製造に用いられます .

製薬業界

製薬分野では、この化合物は、5-HT2Cアゴニストとして作用するアリールピペリジンやアリールテトラヒドロピリジンを合成するための中間体として使用されています . これらは、うつ病、不安症、統合失調症などの疾患の治療法開発において重要です。

農薬生産

1,2-ジブロモ-4-クロロベンゼンは、農薬の合成にも使用されます。 害虫や病気を効果的に防除する特定の特性を持つ農薬や除草剤の製造に役立ち、持続可能な農業慣行に貢献しています .

染料分野

この化合物は、染料業界において重要な原料です。 繊維やその他の材料に使用される染料や顔料の合成に関与しています .

グリニャール反応

これは、新しい炭素-炭素結合を生成する上で重要なグリニャール反応において試薬として機能します。 これは、様々な化学製品に見られる複雑な分子構造を構築するために不可欠です .

材料科学

1,2-ジブロモ-4-クロロベンゼンは、技術的進歩のための望ましい特性を持つ新素材を合成する役割を果たすため、材料科学において応用されています .

作用機序

Target of Action

The primary target of 1,2-dibromo-4-chlorobenzene is the aromatic ring of benzene . The compound interacts with the pi electrons of the benzene ring, which are delocalized in six p orbitals above and below the plane of the benzene ring .

Mode of Action

The interaction of 1,2-dibromo-4-chlorobenzene with its target involves a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway of 1,2-dibromo-4-chlorobenzene involves the metabolism of the compound to o-chlorophenol and 3-chloroxychol by CB monooxygenase, followed by ortho-cleavage by the action of 3-chlorocatechol 1,2-dioxygenase .

Pharmacokinetics

The pharmacokinetics of 1,2-dibromo-4-chlorobenzene involve its absorption, distribution, metabolism, and excretion (ADME). The compound has low gastrointestinal absorption and is a CYP1A2 and CYP2C9 inhibitor . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 2.5, affects its bioavailability .

Result of Action

The result of the action of 1,2-dibromo-4-chlorobenzene is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the compound’s interaction with its target .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-dibromo-4-chlorobenzene. For instance, its solubility, which is moderately soluble with a Log S (ESOL) value of -4.49 , can affect its distribution in the environment and its interaction with its target. Furthermore, its stability can be influenced by factors such as temperature and pH.

Safety and Hazards

将来の方向性

The future directions for “Benzene, 1,2-dibromo-4-chloro-” could involve further exploration of its reactivity and potential applications. For instance, its ability to undergo Suzuki–Miyaura cross-coupling reactions could be leveraged in the synthesis of complex organic molecules . Additionally, understanding the directing effects of substituents on the benzene ring could aid in the planning of syntheses of substituted aromatic compounds .

特性

IUPAC Name |

1,2-dibromo-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2Cl/c7-5-2-1-4(9)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMKNVKLWIJHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209783 | |

| Record name | Benzene, 1,2-dibromo-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60956-24-3 | |

| Record name | Benzene, 1,2-dibromo-4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060956243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dibromo-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。